
N-(Azido-PEG10)-N-PEG10-t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Azido-PEG10)-N-PEG10-t-butyl ester: is a compound that features a polyethylene glycol (PEG) backbone with azide and t-butyl ester functional groups. This compound is often used in the field of click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG10)-N-PEG10-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material. This can be achieved by reacting a PEG derivative with a suitable reagent to introduce the azide group.
Esterification: The final step involves the esterification of the PEG derivative with t-butyl ester. This can be achieved using t-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Azidation: Introduction of the azide group using industrial-grade sodium azide and solvents.
Esterification: Esterification using t-butyl chloroformate and industrial-grade bases.
化学反应分析
Types of Reactions:
Substitution Reactions: The azide group can also participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent such as water or a mixture of water and tert-butanol.
Substitution Reactions: These reactions often use electrophiles such as alkyl halides in the presence of a base.
Major Products:
Triazole Linkages: The major product of the CuAAC reaction is a triazole linkage.
Substituted Azides: The major products of substitution reactions are substituted azides.
科学研究应用
Chemistry: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is widely used in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology: : In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids, due to its biocompatibility and ability to form stable linkages .
Medicine: : In medical research, it is used in the development of drug delivery systems and diagnostic tools. The PEG backbone enhances solubility and biocompatibility, making it suitable for use in vivo .
Industry: : In the industrial sector, this compound is used in the synthesis of polymers and materials with specific functional properties .
作用机制
Mechanism: : The primary mechanism of action of N-(Azido-PEG10)-N-PEG10-t-butyl ester involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible .
Molecular Targets and Pathways: : The molecular targets of this compound are typically the alkyne groups present in the substrates it reacts with. The pathways involved include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway .
相似化合物的比较
Similar Compounds
N-(Azido-PEG4)-N-PEG4-t-butyl ester: This compound has a shorter PEG backbone but similar functional groups.
N-(Azido-PEG6)-N-PEG6-t-butyl ester: This compound has a PEG backbone of intermediate length.
N-(Azido-PEG12)-N-PEG12-t-butyl ester: This compound has a longer PEG backbone.
Uniqueness: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is unique due to its specific PEG length, which provides a balance between solubility and flexibility. The t-butyl ester group also offers specific reactivity that can be advantageous in certain synthetic applications .
属性
分子式 |
C49H98N4O22 |
|---|---|
分子量 |
1095.3 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H98N4O22/c1-49(2,3)75-48(54)4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-45-72-41-37-68-33-29-64-25-21-60-17-13-56-9-5-51-6-10-57-14-18-61-22-26-65-30-34-69-38-42-73-46-47-74-43-39-70-35-31-66-27-23-62-19-15-58-11-7-52-53-50/h51H,4-47H2,1-3H3 |
InChI 键 |
PGNBLTSHWDBSEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


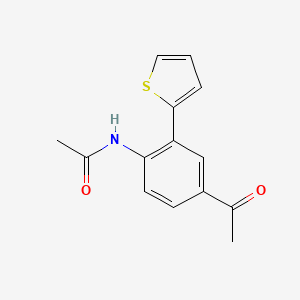
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
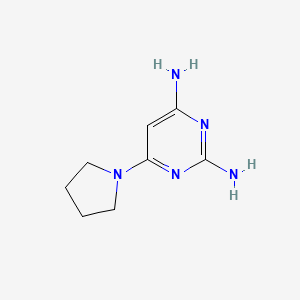

![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
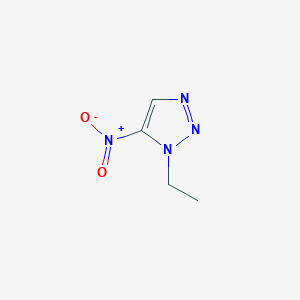


![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)

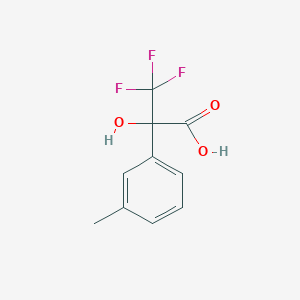
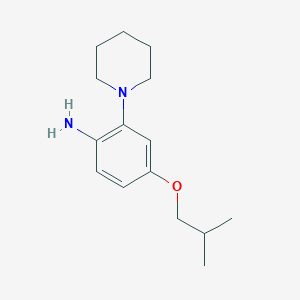
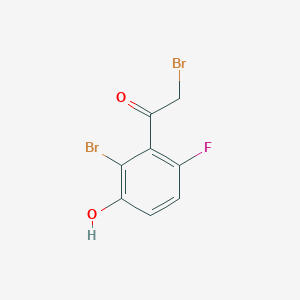
![4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid](/img/structure/B13719462.png)
